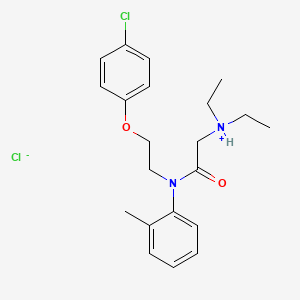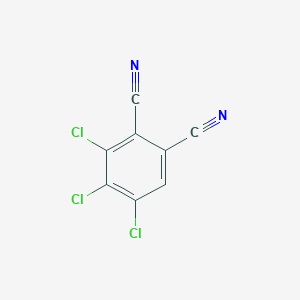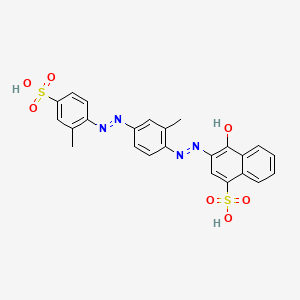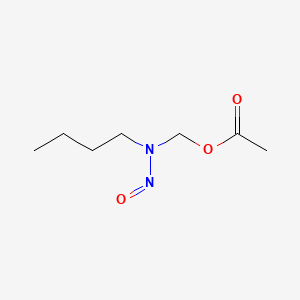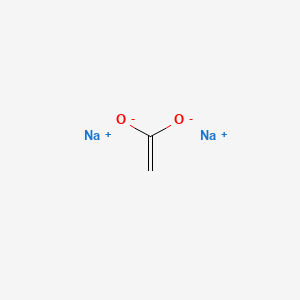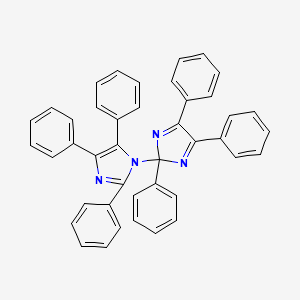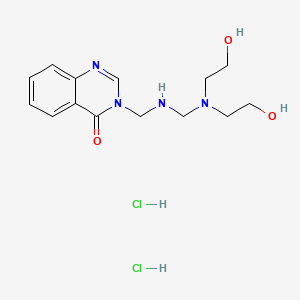
4(3H)-Quinazolinone, 3-((((bis(2-hydroxyethyl)amino)methyl)amino)methyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 3-((((bis(2-hydroxyethyl)amino)methyl)amino)methyl)-, dihydrochloride is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with bis(2-hydroxyethyl)amino groups. The dihydrochloride form enhances its solubility and stability, making it suitable for various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-((((bis(2-hydroxyethyl)amino)methyl)amino)methyl)-, dihydrochloride typically involves multiple steps. One common method starts with the reaction of p-fluorobenzaldehyde or p-chlorobenzaldehyde with diethanolamine under catalytic conditions to form the intermediate 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde . This intermediate is then subjected to further reactions to introduce the quinazolinone core and additional functional groups.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to ensure high yield and purity. The process may include steps such as hydroxyl protection, Vilsmeier reaction, and hydrolysis deprotection . These steps are carefully controlled to maintain the integrity of the compound and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4(3H)-Quinazolinone, 3-((((bis(2-hydroxyethyl)amino)methyl)amino)methyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing groups, while substitution reactions can introduce a wide range of functional groups .
Wissenschaftliche Forschungsanwendungen
4(3H)-Quinazolinone, 3-((((bis(2-hydroxyethyl)amino)methyl)amino)methyl)-, dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical assays and studies.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: The compound is used in the production of various materials and as a catalyst in chemical reactions
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone, 3-((((bis(2-hydroxyethyl)amino)methyl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways. Its ability to act as a chelating agent allows it to modulate the activity of enzymes and other proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopyrimidin-4(3H)-one: Known for its antiviral and antitumor activities.
Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane: Used in coordination chemistry and as a complexing agent.
Uniqueness
4(3H)-Quinazolinone, 3-((((bis(2-hydroxyethyl)amino)methyl)amino)methyl)-, dihydrochloride stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. Its dihydrochloride form enhances its solubility and stability, making it more versatile compared to similar compounds .
Eigenschaften
CAS-Nummer |
75159-21-6 |
|---|---|
Molekularformel |
C14H22Cl2N4O3 |
Molekulargewicht |
365.3 g/mol |
IUPAC-Name |
3-[[[bis(2-hydroxyethyl)amino]methylamino]methyl]quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C14H20N4O3.2ClH/c19-7-5-17(6-8-20)9-15-10-18-11-16-13-4-2-1-3-12(13)14(18)21;;/h1-4,11,15,19-20H,5-10H2;2*1H |
InChI-Schlüssel |
NRABTZIPTPLTSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CNCN(CCO)CCO.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



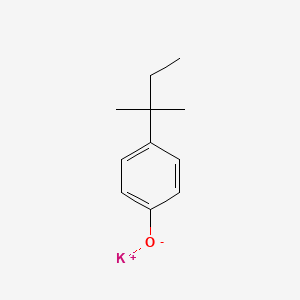


![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B13760784.png)
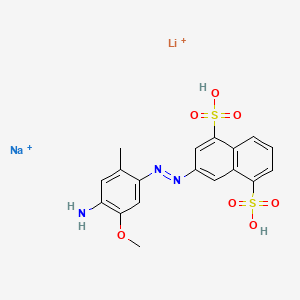

![Acetamide, N-[2-[(2-cyano-4,6-dinitrophenyl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13760803.png)
